molecular formula C17H18N4O4 B5707315 (4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

(4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

Cat. No.: B5707315
M. Wt: 342.35 g/mol
InChI Key: RNHPGNCUODKFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a methoxy group, a nitro group, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the nitration of 4-methoxyphenyl to introduce the nitro group. This is followed by the formation of the piperazine ring through a cyclization reaction. The final step involves coupling the pyridine ring with the piperazine derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the nitro group can participate in redox reactions, while the piperazine ring can interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone: Lacks the nitro group, which may result in different reactivity and biological activity.

    (4-Nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone: Lacks the methoxy group, affecting its electronic properties and interactions with molecular targets.

    (4-Methoxy-3-nitrophenyl)-(4-piperazin-1-yl)methanone: Lacks the pyridine ring, which may alter its binding affinity and specificity.

Uniqueness

The presence of both the methoxy and nitro groups, along with the pyridine and piperazine rings, makes (4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone unique. This combination of functional groups and rings provides a versatile scaffold for various chemical modifications and interactions, making it valuable for diverse applications in research and industry.

Properties

IUPAC Name

(4-methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-25-15-6-5-13(12-14(15)21(23)24)17(22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHPGNCUODKFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328479
Record name (4-methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690985-58-1
Record name (4-methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.